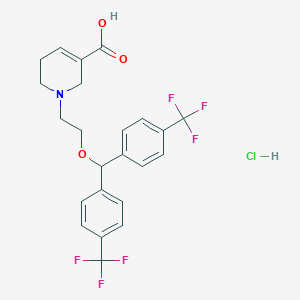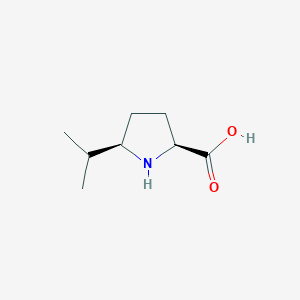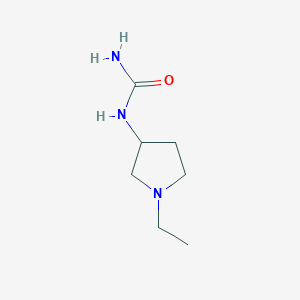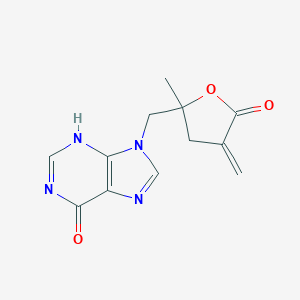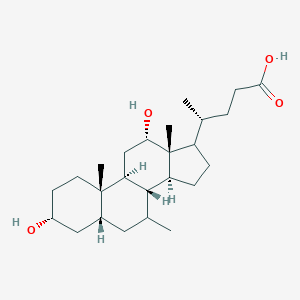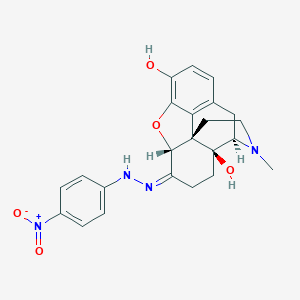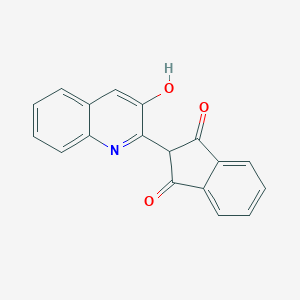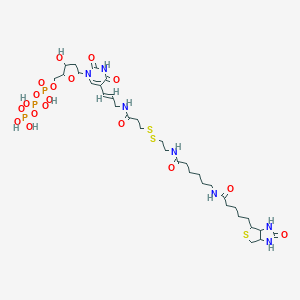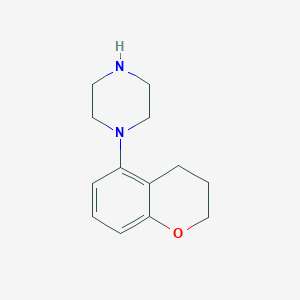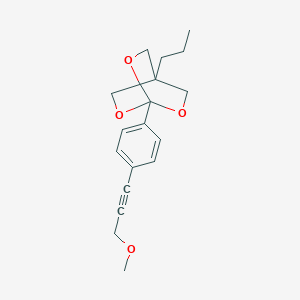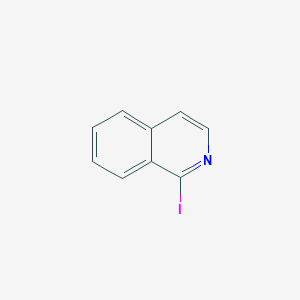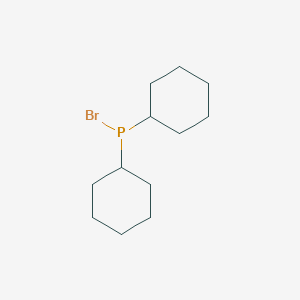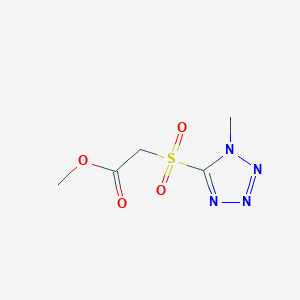
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, also known as TMSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMSMA is a versatile compound that can be synthesized using different methods and has shown promising results in biological and chemical studies.
Mécanisme D'action
The mechanism of action of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Effets Biochimiques Et Physiologiques
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal growth, and the modulation of immune responses. It has also been shown to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has several advantages for lab experiments, including its high purity, stability, and versatility. However, it also has some limitations, including its toxicity and potential side effects. Therefore, proper safety precautions should be taken when handling Methyl (1-methyl-5-tetrazolyl)sulfonylacetate in the laboratory.
Orientations Futures
There are several future directions for the research on Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, the development of new methods for the synthesis and purification of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate can be synthesized using different methods, including the reaction of sulfonyl chloride with sodium azide and subsequent reaction with methyl acetate. Another method involves the reaction of sodium azide with methyl acrylate followed by the reaction with sulfonyl chloride. Both methods result in the formation of Methyl (1-methyl-5-tetrazolyl)sulfonylacetate, which can be purified using various techniques.
Applications De Recherche Scientifique
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been used as a building block for the synthesis of various drugs and bioactive compounds.
In organic synthesis, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been used as a reagent for the synthesis of various organic compounds, including heterocycles and carboxylic acids. It has also been used as a protecting group for the synthesis of amino acids and peptides.
In material science, Methyl (1-methyl-5-tetrazolyl)sulfonylacetate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have shown promising results in gas storage, catalysis, and sensing applications.
Propriétés
Numéro CAS |
100505-07-5 |
|---|---|
Nom du produit |
Methyl (1-methyl-5-tetrazolyl)sulfonylacetate |
Formule moléculaire |
C5H8N4O4S |
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
methyl 2-(1-methyltetrazol-5-yl)sulfonylacetate |
InChI |
InChI=1S/C5H8N4O4S/c1-9-5(6-7-8-9)14(11,12)3-4(10)13-2/h3H2,1-2H3 |
Clé InChI |
NNIHBUUZBHXOSY-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)S(=O)(=O)CC(=O)OC |
SMILES canonique |
CN1C(=NN=N1)S(=O)(=O)CC(=O)OC |
Synonymes |
KB 11 KB-11 methyl (1-methyl-5-tetrazolyl)sulfonylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
